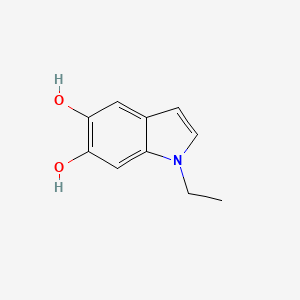![molecular formula C22H20N4O B12941079 N-(2-Aminophenyl)-4-[(1R)-1-(2H-indazol-2-yl)ethyl]benzamide CAS No. 920315-09-9](/img/structure/B12941079.png)
N-(2-Aminophenyl)-4-[(1R)-1-(2H-indazol-2-yl)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-(1-(2h-indazol-2-yl)ethyl)-n-(2-aminophenyl)benzamide is a complex organic compound that features an indazole moiety, a benzamide group, and an aminophenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-(2h-indazol-2-yl)ethyl)-n-(2-aminophenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Moiety: The indazole ring can be synthesized through the cyclization of ortho-substituted hydrazines with aldehydes or ketones under acidic conditions.
Attachment of the Ethyl Group: The ethyl group is introduced via alkylation reactions using appropriate alkyl halides.
Formation of the Benzamide Group: The benzamide group is formed by reacting the corresponding amine with benzoyl chloride in the presence of a base such as triethylamine.
Coupling with Aminophenyl Group: The final step involves coupling the synthesized intermediate with 2-aminophenyl under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of ®-4-(1-(2h-indazol-2-yl)ethyl)-n-(2-aminophenyl)benzamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the benzamide group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the aminophenyl group, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, alkyl halides, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives of the indazole ring.
Reduction: Reduced forms of the benzamide group, such as amines.
Substitution: Substituted derivatives at the aminophenyl group.
科学研究应用
Chemistry
In chemistry, ®-4-(1-(2h-indazol-2-yl)ethyl)-n-(2-aminophenyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It is used in assays to investigate binding affinities and biological activities.
Medicine
In medicinal chemistry, ®-4-(1-(2h-indazol-2-yl)ethyl)-n-(2-aminophenyl)benzamide is explored for its potential therapeutic properties. It is investigated as a candidate for drug development, particularly in the treatment of diseases where indazole derivatives have shown efficacy.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of ®-4-(1-(2h-indazol-2-yl)ethyl)-n-(2-aminophenyl)benzamide involves its interaction with specific molecular targets. The indazole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The benzamide group can enhance binding affinity and specificity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
4-(1-(2h-indazol-2-yl)ethyl)-n-(2-aminophenyl)benzamide: Lacks the ®-configuration, which may affect its biological activity and binding affinity.
4-(1-(2h-indazol-2-yl)ethyl)-n-(2-hydroxyphenyl)benzamide: Contains a hydroxy group instead of an amino group, leading to different chemical properties and reactivity.
4-(1-(2h-indazol-2-yl)ethyl)-n-(2-methylphenyl)benzamide: Contains a methyl group, which can influence its steric and electronic properties.
Uniqueness
The ®-configuration of ®-4-(1-(2h-indazol-2-yl)ethyl)-n-(2-aminophenyl)benzamide imparts unique stereochemical properties that can significantly influence its biological activity and interactions with molecular targets. This configuration can enhance its specificity and efficacy in various applications, making it a valuable compound in scientific research and industrial applications.
属性
CAS 编号 |
920315-09-9 |
|---|---|
分子式 |
C22H20N4O |
分子量 |
356.4 g/mol |
IUPAC 名称 |
N-(2-aminophenyl)-4-[(1R)-1-indazol-2-ylethyl]benzamide |
InChI |
InChI=1S/C22H20N4O/c1-15(26-14-18-6-2-4-8-20(18)25-26)16-10-12-17(13-11-16)22(27)24-21-9-5-3-7-19(21)23/h2-15H,23H2,1H3,(H,24,27)/t15-/m1/s1 |
InChI 键 |
JUAAGTDKNGPQIC-OAHLLOKOSA-N |
手性 SMILES |
C[C@H](C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N)N3C=C4C=CC=CC4=N3 |
规范 SMILES |
CC(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N)N3C=C4C=CC=CC4=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzamide, N-(4-amino-6-quinazolinyl)-2-[(4-ethylphenoxy)methyl]-](/img/structure/B12941014.png)
![Spiro[[1,3]dioxolo[4,5-f]isoindole-5,1'-cyclopropan]-7(6H)-one](/img/structure/B12941018.png)

![2-[4-[4-[4-(2-hydroxyethyl)phenyl]phenyl]phenyl]ethanol](/img/structure/B12941036.png)


![N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-5-yl)phenyl)acetamide](/img/structure/B12941054.png)
![(1R,2S,4S,5S)-BicyClo[3.1.0]hexane-1-methanol, 4-[2-iodo-6-(methylamino)-9H-purin-9-yl]-2-(phosphonooxy)-, dihydrogen phosphate (ester), tetraammonium salt](/img/structure/B12941063.png)





